molecular formula C17H27NO3S B4170762 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane

Cat. No. B4170762
M. Wt: 325.5 g/mol
InChI Key: XHDWCYALPUWZIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex sulfonyl-containing compounds involves strategic chemical reactions, often including migration of sulfonyl groups and cycloaddition reactions. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides represents a methodological approach relevant to the synthesis of sulfonyl azepanes (Heo et al., 2020). This highlights the complexity and precision required in synthesizing sulfonyl-containing heterocycles.

Molecular Structure Analysis

Molecular structure analysis involves the detailed examination of the compound's atomic arrangement and geometry. Techniques such as X-ray diffraction are commonly employed to confirm the structure of synthesized compounds, providing essential data on bond lengths, angles, and overall molecular conformation. The study of 1-sulfonyl-1a,2,6,6a-tetrahydro-1H,4H-[1,3]-dioxepino[5,6-b]azirines, for example, confirmed their structure through single crystal X-ray diffraction, offering insights into the molecular architecture of sulfonyl-containing cyclic compounds (Dumić et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl compounds can vary widely, encompassing addition, substitution, and cycloaddition reactions. The reactivity of such compounds often hinges on the sulfonyl group's electronic properties and its influence on adjacent functional groups. For example, the synthesis of sulfamoyl azides from secondary amines and their subsequent reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles demonstrates the versatility and reactivity of sulfonyl groups in facilitating novel bond formations (Culhane & Fokin, 2011).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined through empirical studies and analytical techniques, providing valuable information for the compound's application and handling. The synthesis and characterization of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group illustrate the importance of such analyses in identifying the physical characteristics of sulfonyl-containing compounds (Chhakra et al., 2019).

Chemical Properties Analysis

The chemical properties of “1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane” would likely involve its reactivity, stability under various conditions, and interactions with other chemical species. These aspects are closely tied to the compound's molecular structure and the electronic effects of the sulfonyl group and other substituents. Analysis of related compounds, such as through the study of azepanium ionic liquids, can shed light on the behavior of azepane derivatives in chemical reactions and their potential as functional materials (Belhocine et al., 2011).

properties

IUPAC Name

1-(2,5-dimethyl-4-propoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-11-21-16-12-15(3)17(13-14(16)2)22(19,20)18-9-7-5-6-8-10-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDWCYALPUWZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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